molecular formula C23H22N2O3 B3532668 ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate

ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate

Cat. No.: B3532668
M. Wt: 374.4 g/mol
InChI Key: RDZLEJWQJYUOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate” is a complex organic compound. It is a derivative of carbamic acid, with an ethyl group, a phenyl group, and a diphenylacetyl group attached to the nitrogen atom . The compound is likely to be a solid under normal conditions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with a carbamate. Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a carbamate group (OC(O)NH) attached to an ethyl group (CH3CH2) and a phenyl group (C6H5) that is further substituted with a diphenylacetyl group .


Chemical Reactions Analysis

Carbamates, such as “this compound”, are known to undergo a variety of chemical reactions. For instance, they can be converted back to amines under certain conditions . They can also participate in reactions at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. As a carbamate, it is likely to be a solid under normal conditions . Its solubility in various solvents would depend on the nature of the substituents attached to the carbamate group .

Safety and Hazards

While specific safety and hazard data for “ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate” is not available, carbamates in general can pose certain risks. For instance, they can be toxic and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety precautions .

Future Directions

Carbamates, including “ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate”, have potential applications in various fields due to their versatile chemistry. They are particularly useful as protecting groups in the synthesis of peptides . Future research may explore new synthetic methods, potential applications, and safety aspects of these compounds.

Properties

IUPAC Name

ethyl N-[3-[(2,2-diphenylacetyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-28-23(27)25-20-15-9-14-19(16-20)24-22(26)21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,21H,2H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZLEJWQJYUOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate
Reactant of Route 2
Reactant of Route 2
ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate
Reactant of Route 3
Reactant of Route 3
ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate
Reactant of Route 4
Reactant of Route 4
ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate
Reactant of Route 5
Reactant of Route 5
ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate
Reactant of Route 6
Reactant of Route 6
ethyl {3-[(diphenylacetyl)amino]phenyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.